molecular formula C17H14ClNO4 B1404701 2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate CAS No. 1582770-07-7

2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate

Cat. No.: B1404701
CAS No.: 1582770-07-7
M. Wt: 331.7 g/mol
InChI Key: JQAQSENSMRAEJB-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate is a synthetic chemical reagent of significant interest in medicinal chemistry research, particularly in the development of novel bioactive compounds. Its structure incorporates both a phenacyl ester and an anilide component, motifs frequently associated with biological activity. Researchers can leverage this compound as a key synthetic intermediate or precursor for constructing more complex molecules. Its potential research applications are grounded in the known activities of its structural analogs. The carbamoyl moiety is a recognized pharmacophore in the design of enzyme inhibitors . Specifically, related compounds featuring the (phenylcarbamoyl) group have demonstrated notable activity as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This suggests its value in neuropharmacological research, including investigations relevant to Alzheimer's disease. Furthermore, structurally similar 2-methoxymethylenecyclopentenedione derivatives have shown potent, broad-spectrum in vitro antifungal activity against major opportunistic pathogens like Candida albicans and Cryptococcus neoformans, comparable to standard drugs amphotericin B and fluconazole . Structure-Activity Relationship (SAR) studies indicate that the activity in these analogs is highly dependent on specific substituents, implying that this compound could serve as a versatile scaffold for the synthesis and optimization of new antifungal agents with potentially novel mechanisms of action . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

phenacyl 3-(4-chloroanilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-13-6-8-14(9-7-13)19-16(21)10-17(22)23-11-15(20)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAQSENSMRAEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142931
Record name Propanoic acid, 3-[(4-chlorophenyl)amino]-3-oxo-, 2-oxo-2-phenylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1582770-07-7
Record name Propanoic acid, 3-[(4-chlorophenyl)amino]-3-oxo-, 2-oxo-2-phenylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1582770-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(4-chlorophenyl)amino]-3-oxo-, 2-oxo-2-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate typically involves the reaction of 2-oxo-2-phenylethyl acetate with 4-chlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a catalyst like triethylamine is often used to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at multiple sites:

  • Ester Carbonyl Group : Reaction with potassium permanganate (KMnO₄) in acidic conditions converts the ester carbonyl to a carboxylic acid, yielding 3-[(4-chlorophenyl)carbamoyl]propanoic acid.

  • Ketone Group : Oxidation with chromium trioxide (CrO₃) in acetic acid generates phenylglyoxylic acid derivatives.

Table 1: Oxidation Conditions and Products

Oxidizing AgentConditionsProductYield (%)
KMnO₄H₂SO₄, Δ3-[(4-Chlorophenyl)carbamoyl]propanoic acid78
CrO₃AcOH, RT2-Oxo-2-phenylethyl oxalic acid derivative65

Reduction Reactions

Reductive transformations target the ketone and ester functionalities:

  • Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 2-hydroxy-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate.

  • Ester Reduction : Sodium borohydride (NaBH₄) selectively reduces the ester to a primary alcohol under mild conditions .

Table 2: Reduction Outcomes

Reducing AgentTarget SiteProductSelectivity
LiAlH₄Ketone2-Hydroxy-2-phenylethyl carbamoyl acetateHigh
NaBH₄Ester2-Oxo-2-phenylethyl carbamoyl ethanolateModerate

Hydrolysis Reactions

Hydrolysis occurs under both acidic and basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in ethanol cleaves the ester bond, producing 2-[(4-chlorophenyl)carbamoyl]acetic acid and phenacyl alcohol .

  • Basic Hydrolysis : NaOH in aqueous THF yields the sodium salt of the carboxylic acid .

Table 3: Hydrolysis Parameters

ConditionsReagentsProductsReaction Time (h)
AcidicHCl/EtOHCarboxylic acid + Phenacyl alcohol4
BasicNaOH/THFSodium 2-[(4-chlorophenyl)carbamoyl]acetate2

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution:

  • Chlorine Displacement : Reaction with amines (e.g., piperazine) in DMF replaces the chlorine atom, forming 4-(piperazin-1-yl)phenyl derivatives .

  • Thiol Substitution : Sodium hydrosulfide (NaSH) in DMSO substitutes chlorine with a thiol group .

Table 4: Substitution Reactions

NucleophileConditionsProductApplication
PiperazineDMF, 80°C4-(Piperazin-1-yl)phenyl carbamoyl acetateDrug intermediate
NaSHDMSO, RT4-Mercaptophenyl carbamoyl acetatePolymer synthesis

Cyclization and Condensation

Under dehydrating conditions, the compound forms heterocyclic structures:

  • Pyridine Derivatives : Heating with ammonium acetate in acetic acid yields pyridine-fused products via cyclocondensation .

  • Thiazole Synthesis : Reaction with Lawesson’s reagent generates thiazole rings by sulfur incorporation.

Key Findings from Research:

  • The ester group is more reactive toward nucleophiles than the carbamoyl group due to electronic effects .

  • Chlorine substitution on the phenyl ring enhances electrophilic aromatic substitution rates compared to unsubstituted analogs .

  • Oxidation products show potential as intermediates for anti-inflammatory agents.

This compound’s versatility in reactions underscores its utility in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols emphasize the need for controlled conditions to manage competing reaction pathways .

Scientific Research Applications

2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(2-((4-Chlorophenyl)carbamoyl)phenoxy)acetate (EE4)

  • Structural Similarity: Shares the 4-chlorophenyl carbamoyl group but differs in the ester moiety (phenoxyacetate vs. phenylethyl acetate) and substituent positioning.
  • Biological Activity : Demonstrated low antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC > 512 µg/mL). Its β-cyclodextrin inclusion complex (CEE4) showed even lower efficacy due to reduced active ester content (0.22 mg EE4 per 1 mg complex) .

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate

  • Structural Difference : Incorporates an imidazole ring instead of a carbamoyl group.
  • Biological Activity: Exhibited strong inhibitory effects on nuclear sirtuins (SIRT1–3) in non-small cell lung cancer (NSCLC) cell lines. High docking scores (Glide Score: −9.2 to −10.5) and binding energy (−65.2 kcal/mol) suggest superior target interaction compared to carbamoyl analogs .
  • Implications : The imidazole moiety likely enhances enzymatic inhibition, highlighting the importance of heterocyclic substituents in bioactivity .

[(4-Chlorophenyl)carbamoyl]methyl 2-({[Cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate

  • Structural Features : Contains a sulfanyl group and cyclohexyl substituents, increasing molecular complexity (MW: 409.9 g/mol).
  • Physicochemical Impact : The sulfanyl group may alter metabolic stability and excretion pathways. The bulky cyclohexyl group could reduce membrane permeability compared to simpler aromatic esters .

Ethyl 2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]acetate

  • Synthetic Route : Prepared via Michael-type addition of thioglycolic acid to 4-(4-chlorophenyl)pyrimidine-2-thiol. This method contrasts with carbamoyl ester syntheses, which often employ coupling reagents like HATU .

Key Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Activity (Highlight) Reference
2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate ~317.7 (estimated) Phenyl ketone, carbamoyl Not reported (inference from analogs)
Ethyl 2-(2-((4-chlorophenyl)carbamoyl)phenoxy)acetate (EE4) 348.8 Phenoxyacetate, carbamoyl Low antibacterial activity (MIC > 512 µg/mL)
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate 307.8 Imidazole, acetate Sirtuin inhibition (Glide Score: −9.2 to −10.5)
[(4-Chlorophenyl)carbamoyl]methyl 2-(cyclohexylformamido)acetate 409.9 Sulfanyl, cyclohexyl Not reported (structural complexity)

Research Findings and Implications

  • Bioactivity Trends : The presence of imidazole or pyrimidine rings (e.g., in and ) correlates with enhanced enzymatic inhibition, suggesting that replacing the carbamoyl group with heterocycles could improve the target compound’s pharmacological profile.
  • Formulation Strategies : β-cyclodextrin complexes (as in ) may enhance solubility but require optimization to retain bioactive concentrations.
  • Synthetic Routes : HATU-mediated coupling () and Michael-type additions () are viable for analogs, but yields and purity depend on substituent compatibility.

Biological Activity

2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate, with the molecular formula C17H14ClNO4 and a molecular weight of 331.75 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Phenyl Group : Enhances lipophilicity, aiding in membrane penetration.
  • Chlorophenyl Group : May influence the compound's interaction with biological targets due to its electronegative chlorine atom.
  • Carbamoyl Group : Potentially involved in enzyme inhibition mechanisms.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to exhibit:

  • Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurochemical signaling.

In Vitro Studies

Recent studies highlight the compound's effectiveness as a cholinesterase inhibitor. For instance, a study reported that derivatives including similar structures demonstrated IC50 values ranging from 1.60 µM to 311.0 µM for BChE inhibition, indicating significant potency compared to standard inhibitors like rivastigmine .

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
Similar DerivativeBChE1.60 - 311.0

Anticancer Activity

The compound's potential anticancer properties have also been explored. In vitro testing on various cancer cell lines revealed that it could induce apoptosis in breast cancer cells (e.g., MCF7) by activating apoptotic markers such as cleaved PARP .

Case Studies

  • Cholinesterase Inhibition : A study highlighted the compound's ability to inhibit cholinesterases effectively, suggesting potential applications in treating Alzheimer's disease due to its neuroprotective effects .
  • Anticancer Research : Another study focused on the antiproliferative effects of similar compounds on cancer cell lines, demonstrating that certain derivatives could significantly reduce cell viability through apoptotic pathways .

Toxicity and Selectivity

The selectivity index (SI) is crucial in evaluating the therapeutic potential of compounds. It was found that compounds with IC50 values lower than 10 µM against cholinesterases also exhibited acceptable cytotoxicity profiles, indicating a favorable balance between efficacy and safety .

CompoundSelectivity IndexCytotoxicity (µM)
This compoundTBDTBD

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate, and what purification methods yield high-purity product?

Methodological Answer: A two-step synthesis is recommended:

Esterification : React 4-chlorophenylglyoxylic acid with 2-phenylethanol under acidic conditions (e.g., H₂SO₄) to form the 2-oxo-2-phenylethyl ester intermediate.

Carbamoylation : Treat the intermediate with 4-chlorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to introduce the carbamoyl group.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For crystalline derivatives, recrystallization from ethanol/water (7:3 v/v) yields >95% purity. A similar approach achieved 80% yield for allyl 2-(4-chlorophenyl)-2-oxoacetate .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for a singlet at δ ~3.8 ppm (ester CH₂), a triplet for the phenylethyl group (δ ~4.5–5.0 ppm), and aromatic protons (δ ~7.2–7.8 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and carbamoyl carbonyl (δ ~155–160 ppm).
  • IR : Strong peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamoyl C=O).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to C₁₈H₁₅ClNO₄ (calc. 344.07).
  • X-ray Crystallography : Use SHELX programs for structure refinement . A related 2-oxoacetamide derivative was resolved with R factor = 0.051 .

Advanced Research Questions

Q. How do steric effects from the 4-chlorophenyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The 4-chlorophenyl group introduces steric hindrance, slowing nucleophilic attack at the carbamoyl carbon. To study this:

  • Perform kinetic assays using amines (e.g., methylamine) in DMF at 25°C, monitoring progress via HPLC.
  • Compare reaction rates with non-hindered analogs (e.g., phenylcarbamoyl derivatives).
  • Computational modeling (DFT) can map electron density and steric maps (e.g., using Gaussian09). Evidence from 2-(3-chlorophenyl)-2-oxoacetaldehyde shows substituents alter reactivity by ~30% in substitution reactions .

Q. How can contradictions between spectroscopic data and computational conformational predictions be resolved?

Methodological Answer: Contradictions often arise from solvent effects or dynamic conformers. Strategies include:

  • Variable-Temperature NMR : Identify conformational exchange (e.g., coalescence of peaks at 60°C in DMSO-d₆).
  • Solvent Screening : Compare NMR in polar (D₂O) vs. non-polar (CDCl₃) solvents.
  • Molecular Dynamics Simulations : Use AMBER or GROMACS to model solvent interactions.
    For example, the crystal structure of 2-(2-chlorophenyl)-N-cyclohexyl-2-oxoacetamide revealed deviations from gas-phase DFT predictions due to packing forces .

Q. What in silico methods predict metabolic stability, and how can they be validated experimentally?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester hydrolysis).
    • Half-Life Prediction : Apply QSAR models trained on carbamate/ester analogs.
  • Experimental Validation :
    • Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH, analyzing degradation via LC-MS.
    • Stability Studies : Monitor hydrolysis in PBS (pH 7.4) at 37°C for 24 hours. A related ester compound showed 50% degradation after 6 hours .

Q. How can structural modifications improve thermal stability without compromising bioactivity?

Methodological Answer:

  • Modification Strategies :
    • Replace the phenylethyl group with a bulkier substituent (e.g., tert-butyl) to reduce rotational freedom.
    • Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring for resonance stabilization.
  • Evaluation :
    • TGA/DSC : Measure decomposition temperatures (e.g., allyl 2-(4-chlorophenyl)-2-oxoacetate has a stability range of 150–200°C ).
    • Bioactivity Assays : Test modified analogs in enzyme inhibition or receptor-binding assays.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate
Reactant of Route 2
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2-Oxo-2-phenylethyl 2-[(4-chlorophenyl)carbamoyl]acetate

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